Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-
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Overview
Description
Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.2429 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxyphenyl group attached to the ethenyl side chain. It is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- typically involves the reaction of pyrrolidine with 4-methoxyphenylacetylene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the coupling of the pyrrolidine ring with the methoxyphenyl group . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of high-pressure reactors and advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to activate certain enzymes and receptors, leading to various biological effects. For example, it can modulate the activity of neurotransmitter receptors, resulting in analgesic and anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- can be compared with other similar compounds, such as:
Pyrrolidine, 1-(4-methoxyphenyl): Lacks the ethenyl group, resulting in different chemical and biological properties.
1-(3-Methoxyphenyl)pyrrolidine: Features a methoxy group at the meta position, leading to variations in reactivity and biological activity.
Pyrrolone and Pyrrolidinone Derivatives: These compounds have different core structures but share some similar pharmacological properties.
The uniqueness of Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
73031-42-2 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C13H17NO/c1-11(14-9-3-4-10-14)12-5-7-13(15-2)8-6-12/h5-8H,1,3-4,9-10H2,2H3 |
InChI Key |
JMHIMVQAFKHMTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)N2CCCC2 |
Origin of Product |
United States |
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